molecular formula C10H11BrFNO B1344554 2-bromo-N-(4-fluorobenzyl)propanamide CAS No. 1119451-51-2

2-bromo-N-(4-fluorobenzyl)propanamide

Cat. No. B1344554
M. Wt: 260.1 g/mol
InChI Key: OYWCZIUJNYVIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-bromo-N-(4-fluorobenzyl)propanamide” is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.10 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-fluorobenzyl)propanamide” consists of a bromo, a fluorobenzyl, and a propanamide group . The exact 3D structure can be determined using techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(4-fluorobenzyl)propanamide” include a molecular weight of 260.10 and a molecular formula of C10H11BrFNO . Additional properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Chemical Synthesis and Material Science

One study detailed the alkylation of sulfamic esters using 4-fluorobenzyl bromide, a closely related compound, demonstrating its utility in the preparation of N-dialkyled products and corresponding ethers by scission of the O–SO2 bond (Debbabi, Beji, & Baklouti, 2005). This indicates the potential of derivatives like 2-bromo-N-(4-fluorobenzyl)propanamide in synthetic organic chemistry for the creation of novel compounds.

Pharmaceutical Research

Research into novel phthalazinyl acetamides, which share a structural similarity with 2-bromo-N-(4-fluorobenzyl)propanamide, showed promising antimycobacterial activity against various mycobacterial species. This study highlighted the compound's potential in developing new treatments for mycobacterial infections (Sriram, Yogeeswari, Senthilkumar, Sangaraju, Nelli, Banerjee, Bhat, & Manjashetty, 2010). Such findings underscore the importance of exploring similar compounds for pharmaceutical applications.

Organic Chemistry and Catalysis

The synthesis and structural analysis of compounds related to 2-bromo-N-(4-fluorobenzyl)propanamide demonstrate its relevance in the development of new fluorescent ATRP initiators for polymerizations of acrylates. This work not only broadens the understanding of such compounds' molecular structures but also highlights their potential utility in polymer chemistry (Kulai & Mallet-Ladeira, 2016).

properties

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWCZIUJNYVIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253785
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-fluorobenzyl)propanamide

CAS RN

1119451-51-2
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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